molecular formula C20H15N3O3 B5314061 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide

カタログ番号 B5314061
分子量: 345.4 g/mol
InChIキー: JWVAINAPEINUCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide, also known as BMN-673, is a novel poly(ADP-ribose) polymerase (PARP) inhibitor that has been extensively studied in recent years. PARP is an enzyme that plays a crucial role in DNA repair, and inhibiting it can lead to the death of cancer cells. BMN-673 has shown great potential as a cancer therapy, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

作用機序

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide works by inhibiting PARP, an enzyme that plays a crucial role in DNA repair. Cancer cells with defects in DNA repair pathways, such as those with BRCA1/2 mutations, are particularly sensitive to PARP inhibition. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide selectively targets PARP1 and PARP2, leading to the death of cancer cells through a process called synthetic lethality.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the effects of radiation therapy in cancer treatment. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it an attractive candidate for cancer therapy.

実験室実験の利点と制限

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has several advantages for lab experiments, including its high potency and selectivity for PARP1 and PARP2. Its favorable pharmacokinetic profile also makes it easy to administer in animal studies. However, one limitation is that it may not be effective in all cancer types, and further research is needed to identify the patients who are most likely to benefit from N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide treatment.

将来の方向性

There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide. One area of interest is the development of combination therapies, such as combining N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide with other DNA-damaging agents or immunotherapies. Another area of research is the identification of biomarkers that can predict response to N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide treatment. Further studies are also needed to fully understand the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide and its potential for use in other diseases beyond cancer.

合成法

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide involves several steps, starting with the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminonicotinamide in the presence of triethylamine to form the desired product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide. The synthesis has been optimized and improved over the years, resulting in a high yield and purity of the final product.

科学的研究の応用

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been extensively studied for its potential as a cancer therapy. It has shown great promise in preclinical studies, with significant antitumor activity in a variety of cancer types, including breast, ovarian, lung, and pancreatic cancer. Clinical trials have also shown promising results, with N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide demonstrating efficacy in patients with BRCA1/2-mutated tumors. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has also been studied for its potential as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment.

特性

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-25-17-9-8-13(20-23-15-6-2-3-7-18(15)26-20)11-16(17)22-19(24)14-5-4-10-21-12-14/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVAINAPEINUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。